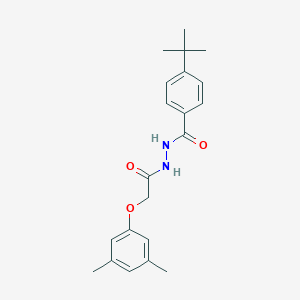
N'-(4-tert-butylbenzoyl)-2-(3,5-dimethylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide typically involves the condensation of 4-tert-butylbenzoic acid with 3,5-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production methods for 4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzohydrazide derivatives.
科学研究应用
4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it has been studied for its potential to inhibit urease, an enzyme involved in the hydrolysis of urea. The binding interactions with the enzyme can be analyzed using molecular docking and in vitro assays.
相似化合物的比较
Similar Compounds
- 4-tert-butyl-N’-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide
- 4-tert-butyl-N’-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- N-(tert-butyl)-3,5-dimethyl-N’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzohydrazide
Uniqueness
4-tert-butyl-N’-[(3,5-dimethylphenoxy)acetyl]benzohydrazide is unique due to its specific structural features, such as the presence of a tert-butyl group and a dimethylphenoxy moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4g/mol |
IUPAC 名称 |
4-tert-butyl-N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C21H26N2O3/c1-14-10-15(2)12-18(11-14)26-13-19(24)22-23-20(25)16-6-8-17(9-7-16)21(3,4)5/h6-12H,13H2,1-5H3,(H,22,24)(H,23,25) |
InChI 键 |
UGUYBUUEWVXRQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















